molecular formula C11H7BrClNO B11838336 6-Bromo-2-chloro-8-methylquinoline-3-carbaldehyde

6-Bromo-2-chloro-8-methylquinoline-3-carbaldehyde

Cat. No.: B11838336
M. Wt: 284.53 g/mol
InChI Key: GHKLGNKGBOVJAT-UHFFFAOYSA-N
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Description

6-Bromo-2-chloro-8-methylquinoline-3-carbaldehyde is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, with its unique substitution pattern, offers potential for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2-chloro-8-methylquinoline-3-carbaldehyde typically involves multi-step reactions starting from commercially available precursors. One common method involves the bromination and chlorination of a quinoline derivative, followed by formylation to introduce the aldehyde group. The reactions are often carried out under controlled conditions using catalysts such as piperidine, pyridine, triethylamine, sodium hydroxide, and L-proline .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-chloro-8-methylquinoline-3-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include organoboron compounds for Suzuki-Miyaura coupling, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while oxidation and reduction can produce carboxylic acids and alcohols, respectively .

Scientific Research Applications

6-Bromo-2-chloro-8-methylquinoline-3-carbaldehyde has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Its derivatives have shown potential as antimicrobial and anticancer agents.

    Medicine: Quinoline derivatives are known for their therapeutic properties, including antimalarial and antiviral activities.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 6-Bromo-2-chloro-8-methylquinoline-3-carbaldehyde involves its interaction with specific molecular targets. For instance, quinoline derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to bacterial cell death . The exact molecular pathways and targets may vary depending on the specific derivative and its application.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloroquinoline-3-carbaldehyde
  • 8-Bromo-2-methylquinoline
  • 6-Bromo-7-chloro-8-methylquinoline

Uniqueness

6-Bromo-2-chloro-8-methylquinoline-3-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers a different reactivity profile and potential for diverse applications in scientific research and industry .

Properties

Molecular Formula

C11H7BrClNO

Molecular Weight

284.53 g/mol

IUPAC Name

6-bromo-2-chloro-8-methylquinoline-3-carbaldehyde

InChI

InChI=1S/C11H7BrClNO/c1-6-2-9(12)4-7-3-8(5-15)11(13)14-10(6)7/h2-5H,1H3

InChI Key

GHKLGNKGBOVJAT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC2=CC(=C(N=C12)Cl)C=O)Br

Origin of Product

United States

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